![molecular formula C22H19ClFNO2S B5108565 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide CAS No. 6058-45-3](/img/structure/B5108565.png)
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide, often involves complex reactions that yield compounds with gastrokinetic activity. For instance, the synthesis of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides demonstrated potent in vivo activity, highlighting the significance of the N-4 substituent in enhancing gastrokinetic effects (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their biological activity. Studies have shown that the presence of specific substituents at the N-4 position significantly impacts their pharmacological properties. The crystal structure analysis of similar compounds, such as N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, reveals extensive intramolecular hydrogen bonds that stabilize their structure (Siddiqui et al., 2008).
Chemical Reactions and Properties
The chemical reactions and properties of benzamide derivatives are influenced by their structure. For example, the synthesis and unique properties of 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane demonstrate how the structural components of these compounds can lead to diverse reactivity and applications (Nakayama et al., 1998).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of benzamide derivatives can vary widely depending on their molecular structure. Characterization of new 2-((4-ethylphenoxy)methyl)benzoylthioureas showed that these compounds have specific solubility profiles and melting points, which are crucial for their potential applications (Limban et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds like 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide, are essential for understanding their potential applications. Studies on similar compounds have provided insights into their reactivity with nucleophiles, electrophilicity, and effects in biological systems, contributing to a deeper understanding of their chemical behavior (Ruenitz et al., 1989).
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-[2-(2-fluorophenoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFNO2S/c23-18-9-11-19(12-10-18)28-15-16-5-7-17(8-6-16)22(26)25-13-14-27-21-4-2-1-3-20(21)24/h1-12H,13-15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQJPIVYRUVAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367423 |
Source
|
Record name | 4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide | |
CAS RN |
6058-45-3 |
Source
|
Record name | 4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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